N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-7-3-2-5-16(19)10-20(24)23-12-15-9-18(14-22-11-15)17-6-4-8-21-13-17/h2-9,11,13-14H,10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZWMNCWWVEIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H19N3O
- Molecular Weight : 353.4 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM . Furthermore, in vivo studies indicated a significant reduction in tumor growth in mice models treated with this compound compared to controls.
2. Antibacterial and Antifungal Properties
The antibacterial activity of the compound has been evaluated against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported suggest effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL . Additionally, antifungal assays showed promising results against Candida albicans, indicating a broad spectrum of antimicrobial activity.
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival, contributing to its anticancer effects.
- Metal Chelation : The bipyridine moiety can chelate metal ions, potentially disrupting metalloprotein functions critical for cancer cell viability .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations in Benzothiazole-Based Acetamides
Several benzothiazole-containing analogs, such as N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide and N-(6-methylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide , share the 2-(2-methoxyphenyl)acetamide backbone but replace the bipyridine group with a benzothiazole ring . Key differences include:
- Substituent Effects : Halogenated groups (e.g., trifluoromethoxy, chloro, bromo) on benzothiazole enhance hydrophobicity and metabolic stability compared to the target compound’s methoxy group, which may prioritize hydrogen bonding.
Bipyridine Derivatives with Varied Substitution Patterns
2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide () features a [2,4'-bipyridine] core instead of the target’s [3,3'] isomer . Differences include:
- Pyrazine Integration : The pyrazinylpyridinyl group introduces additional nitrogen atoms, which could enhance coordination with metal ions or polar residues in biological targets.
Complex Acetamides with Bulky Functional Groups
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () incorporates an indole ring and chlorobenzoyl group, resulting in a significantly bulkier structure . Key distinctions:
- Pharmacokinetic Implications : The indole and tert-butyl groups may improve hydrophobic interactions but reduce solubility and bioavailability compared to the target compound’s simpler bipyridine-methoxyphenyl system.
- Steric Effects : The bulky substituents in this analog could hinder access to narrow binding pockets, whereas the target’s compact structure may offer better target engagement.
Pyridine Derivatives with Electronegative Substituents
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide () features a trifluoromethyl group and dimethylamino substituent on its pyridine ring . Comparative notes:
- In contrast, the target’s methoxy group acts as a hydrogen-bond acceptor.
- Amino Group Contribution: The dimethylamino substituent could facilitate protonation at physiological pH, altering solubility and membrane permeability relative to the target’s non-ionizable bipyridine.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
While structural comparisons highlight key differences in electronic, steric, and solubility profiles, direct pharmacological data (e.g., IC50, bioavailability) for these compounds are absent in the provided evidence. Further experimental studies are required to validate theoretical inferences regarding target affinity and pharmacokinetics.
Q & A
Basic Questions
Q. What are the key synthetic strategies for N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide?
- Methodology : The synthesis typically involves sequential functionalization of the bipyridine core and amide coupling. For example:
Nucleophilic substitution : Reacting 5-(chloromethyl)-3,3'-bipyridine with 2-(2-methoxyphenyl)acetic acid derivatives under basic conditions (e.g., K₂CO₃/DMF) .
Amide coupling : Use coupling agents like HATU or EDCI with DMF as a solvent to form the acetamide bond .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm bipyridine connectivity and acetamide linkage .
- Mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and methoxy group (~1250 cm⁻¹) stretches .
Advanced Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Strategies :
- Temperature control : Maintain 0–5°C during nucleophilic substitution to minimize side reactions (e.g., hydrolysis of chloromethyl intermediates) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in amide coupling .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) via the bipyridine moiety .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
- DFT calculations : Evaluate electron distribution in the acetamide group to predict hydrogen-bonding propensity .
Q. How do crystallographic studies resolve structural ambiguities in this compound?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/chloroform) and refine data using SHELXL .
- Electron density maps : Analyze bipyridine dihedral angles and acetamide planarity to confirm stereochemistry .
- Twinned data refinement : Apply SHELXPRO for high-resolution datasets with twin fractions > 0.3 .
Q. What methodologies are used to study metal-chelating properties of this compound?
- Techniques :
- UV-Vis titration : Monitor λₘₐₓ shifts (e.g., 270 nm → 310 nm) upon addition of Cu²⁺/Fe³⁺ ions .
- NMR titrations : Track chemical shift changes in bipyridine protons (δ 8.5–9.0 ppm) during metal coordination .
- X-ray absorption spectroscopy (XAS) : Determine bond lengths in coordination complexes .
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Resolution strategies :
- Replicate conditions : Ensure identical reagent purity, solvent grades, and inert atmospheres .
- Parameter screening : Optimize molar ratios (e.g., 1.2 equivalents of 2-methoxyphenylacetic acid) via DoE (Design of Experiments) .
- Analytical validation : Compare HPLC purity profiles (C18 column, acetonitrile/water gradient) across studies .
Emerging Applications
Q. What are the non-pharmacological applications of this compound in materials science?
- Applications :
- Coordination polymers : Acts as a ligand for Cu²⁺/Zn²⁺ to form porous frameworks for CO₂ capture .
- Sensor development : Functionalize gold nanoparticles with the compound for fluorescence-based detection of Hg²⁺ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
